molecular formula C10H12O2S B1329697 Ethyl (phenylthio)acetate CAS No. 7605-25-6

Ethyl (phenylthio)acetate

Cat. No.: B1329697
CAS No.: 7605-25-6
M. Wt: 196.27 g/mol
InChI Key: SEDRTXNDGKRHBL-UHFFFAOYSA-N
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Description

Ethyl (phenylthio)acetate, also known as (phenylthio)acetic acid ethyl ester, is an organic compound with the molecular formula C10H12O2S. It is a colorless to yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (phenylthio)acetate can be synthesized through several methods. One common method involves the reaction of phenylthiol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenylthiol attacks the ethyl bromoacetate, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl (phenylthio)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl (phenylthio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (phenylthio)acetate involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom in the compound undergoes oxidation to form sulfoxides or sulfones. In reduction reactions, the ester group is reduced to form thiols or thioethers. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Ethyl (phenylthio)acetate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (phenylsulfanyl)acetate: Similar structure but with a sulfanyl group instead of a thio group.

    Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and uses.

Properties

IUPAC Name

ethyl 2-phenylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDRTXNDGKRHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226948
Record name Acetic acid, (phenylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-25-6
Record name Acetic acid, (phenylthio)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7605-25-6
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7605-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (phenylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiophenol (1 mL, 9.7 mmol) in DMF (20 mL) is added potassium carbonate (1.51 g, 10.9 mmol) and ethyl bromoacetate (1.17 mL, 10.6 mmol), and the mixture is stirred at RT for 25 min. Et2O is added, and the mixture is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is vacuum distilled (130-140° C.) to give 1.71 g of the product 400. 1H NMR (CDCl3) δ 7.41 (d, 2H), 7.33-7.2 (m, 4H), 4.16 (q, 2H), 3.63 (s, 2H), 1.22 (t, 3H); MS: m/z 196 (M++1).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10.8 g (0.098 mol) of benzenethiol in 70 mL of DMF at 0° C., were treated with 4.31 g (0.108 mol, 1.1 eq) of NaH (55% in oil) over 40 min. 17.19 g (0.103 mol, 1.05 eq) of bromo-acetic acid ethyl ester were added, and stirring was continued over night. The reaction mixture was partitioned between aqueous NH4Cl and EtOAc, dried over Na2SO4, filtered and evaporated, to afford 15.4 g (80%) of phenylsulfanyl-acetic acid ethyl ester as a colorless oil, MS: 197 (MH+).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl (phenylthio)acetate in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing more complex molecules. [, ] It acts as a precursor to other useful reagents. For instance, it can be easily oxidized to Methyl 2-(phenylsulfinyl)acetate, a versatile reagent used for synthesizing 3-keto esters, 3-hydroxy esters, and various dienoate esters. []

Q2: How is this compound synthesized?

A2: One common method involves reacting sodium thiophenoxide with ethyl bromoacetate under reflux in ethanol. [] This reaction yields this compound, which can be purified by distillation. This straightforward synthesis makes it a readily accessible reagent for various synthetic applications.

Q3: Can you describe the role of this compound in photopolymerization?

A3: Research indicates that this compound can participate as an electron donor in photoinitiating systems for radical polymerization. [] Specifically, when paired with xanthene dyes like Rose Bengal derivatives, it facilitates photoinduced electron transfer processes. This interaction ultimately leads to the formation of reactive radical species capable of initiating polymerization reactions, highlighting its potential in material science and polymer chemistry.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Both 1H NMR and 13C NMR spectroscopy are valuable techniques for analyzing this compound. [] These methods provide detailed structural information, confirming the identity and purity of the synthesized compound.

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